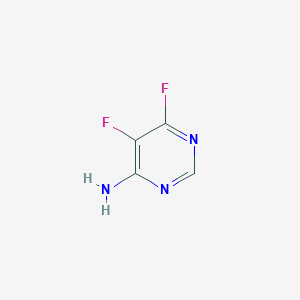

5,6-Difluoropyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZUDPRROGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Difluoropyrimidin 4 Amine and Its Direct Precursors

Strategies for the Construction of the 5,6-Difluoropyrimidine Core

The formation of the fluorinated pyrimidine (B1678525) ring is the foundational step in the synthesis. Chemists employ two primary strategies: building the ring system from acyclic components (de novo synthesis) or modifying a pre-existing pyrimidine ring.

De novo synthesis of the pyrimidine ring involves the cyclocondensation of smaller, acyclic molecules. researchgate.net In a general sense, this often involves the reaction of a compound containing an amidine, guanidine, or urea (B33335) moiety with a 1,3-dielectrophilic species like a 1,3-diketone or a 1,3-diester. researchgate.net

The pyrimidine ring is typically assembled from precursors like bicarbonate, aspartate, and glutamine in biological systems. davuniversity.orgnih.gov In chemical synthesis, a common approach involves reacting urea or its derivatives with malonic acid derivatives. For instance, a synthetic route to a substituted pyrimidine core starts with urea and diethyl sulfate (B86663) to prepare ethyl isourea sulfate. This intermediate then undergoes cyclization with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine. google.com This dihydroxy pyrimidine can then be halogenated in subsequent steps.

However, the direct de novo synthesis of a 5,6-difluorinated pyrimidine ring is less common due to the challenges in handling fluorinated precursors. Often, the fluorine atoms are introduced at a later stage via functionalization of a pre-formed ring.

Table 1: Common Precursors for De Novo Pyrimidine Synthesis

| Amidine/Urea Source | 1,3-Dielectrophile | Resulting Pyrimidine Type |

|---|---|---|

| Urea | Diethyl Malonate | Dihydroxypyrimidine |

| Guanidine | 1,3-Diketone | Aminopyrimidine |

This table summarizes general precursor combinations for constructing the pyrimidine core.

A more prevalent strategy for creating the 5,6-difluoropyrimidine core is the modification of an already-formed pyrimidine ring. This typically involves halogen exchange reactions or the transformation of other functional groups into fluorine atoms.

A key method is the fluorination of chlorinated pyrimidine precursors using alkali metal fluorides like potassium fluoride (B91410) (KF) or caesium fluoride (CsF) in a polar aprotic solvent. For example, 2,6-dichloropyrimidine can be fluorinated at high temperatures (180-190°C) in solvents like dimethyl sulfoxide (B87167) (DMSO) to introduce the fluorine atoms.

Another important route involves starting with a pyrimidine that already contains a fluorine atom at one of the desired positions. For instance, a patented process describes the conversion of 4,6-dihydroxy-5-fluoropyrimidine into 4,6-dichloro-5-fluoropyrimidine. google.com This is achieved by reacting the starting material with phosphorus oxychloride, followed by chlorination. google.com This dichlorinated, mono-fluorinated pyrimidine is a versatile intermediate for further functionalization, including the introduction of the second fluorine atom or the final amine group.

Table 2: Examples of Pyrimidine Ring Functionalization to Introduce Fluorine

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,6-Dichloropyrimidine | KF, DMSO | 2,6-Difluoropyrimidine derivative | |

| 4,6-Dihydroxy-5-fluoropyrimidine | 1. POCl₃ 2. Cl₂, PCl₃ | 4,6-Dichloro-5-fluoropyrimidine | google.com |

This table provides examples of reactions used to introduce fluorine atoms onto a pre-existing pyrimidine or analogous heterocyclic ring.

Amination Reactions in the Synthesis of 5,6-Difluoropyrimidin-4-amine

Once a suitable polyhalogenated 5,6-difluoropyrimidine precursor is obtained, the next critical step is the introduction of the amine group at the C4 position. Nucleophilic aromatic substitution is the most common method employed for this transformation.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems. masterorganicchemistry.com Heterocycles like pyrimidine are inherently electron-deficient due to the presence of the electronegative nitrogen atoms, and this effect is amplified by electron-withdrawing substituents such as fluorine and chlorine atoms. wikipedia.orgdur.ac.uk

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile (in this case, ammonia (B1221849) or an amine) attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and particularly onto the electronegative nitrogen atoms. masterorganicchemistry.com The subsequent loss of the halide leaving group restores the aromaticity of the ring and yields the aminated product. masterorganicchemistry.com Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

In polyhalogenated pyrimidines, the position of the nucleophilic attack is governed by both electronic and steric factors, leading to issues of regioselectivity and chemoselectivity.

Studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) provide excellent insight into these principles. researchgate.netnih.govsemanticscholar.org When this substrate reacts with various amine nucleophiles, substitution occurs preferentially at the C4 position, which is para to one ring nitrogen and ortho to the other. The C2 position, which is flanked by two nitrogen atoms, is the next most reactive site. The chlorine atom at the C5 position is generally found to be inert towards nucleophilic aromatic substitution. dur.ac.uk

The preference for C4 amination over C2 is a consistent observation, although the ratio of the resulting regioisomers can vary depending on the nucleophile used. semanticscholar.org For instance, reaction with ammonia gives a 9:1 ratio of the 4-amino to the 2-amino product, while bulkier amines can lead to lower selectivity. semanticscholar.org This highlights that while C4 is electronically favored, steric hindrance from the C5-chloro group and the incoming nucleophile also plays a role. nih.gov The formation of these isomeric mixtures can be a drawback, often requiring purification to isolate the desired 4-amino derivative. nih.govsemanticscholar.org

Table 3: Regioselectivity in the Amination of 5-Chloro-2,4,6-trifluoropyrimidine

| Amine Nucleophile (R¹R²NH) | Ratio of 4-Amino (major) to 2-Amino (minor) Product | Isolated Yield of Major Product | Reference |

|---|---|---|---|

| NH₃ | 9 : 1 | 57% | semanticscholar.org |

| EtNH₂ | 8 : 1 | 57% | semanticscholar.org |

| t-BuNH₂ | 5 : 1 | 47% | semanticscholar.org |

| Benzylamine | 5 : 1 | 41% | semanticscholar.org |

| Aniline | 3 : 1 | 49% | semanticscholar.org |

This table illustrates the regioselectivity of the SNAr reaction with various amines on a model polyhalogenated pyrimidine. Data sourced from Chambers et al., 2008. semanticscholar.org

Catalytic Methods in this compound Synthesis

While SNAr reactions are widely used, catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for C-N bond formation, offering alternative or enhanced selectivity.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction used to couple amines with aryl halides. acs.org This methodology can be applied to halogenated pyrimidines and can offer advantages in terms of regioselectivity and substrate scope. mit.edu For instance, in cases where SNAr conditions might lead to mixtures of isomers or fail with less nucleophilic amines, a palladium catalyst with a suitable phosphine (B1218219) ligand can drive the reaction towards a single desired product. mit.edu

The choice of ligand is crucial for the success and selectivity of the reaction. Ligands such as Mor-DalPhos have been developed to enable the chemoselective monoamination of aryl chlorides in the presence of multiple amine groups, a challenge in complex molecule synthesis. organic-chemistry.org Such catalytic systems can distinguish between different types of amines or different halogen-substituted positions on the pyrimidine ring, allowing for a more controlled and predictable synthesis of compounds like this compound and its analogues. mit.eduorganic-chemistry.org While less common than SNAr for this specific transformation, these catalytic approaches represent a significant advancement in the synthesis of highly functionalized heterocycles.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry to the synthesis of this compound focuses on maximizing the incorporation of all reactant materials into the final product, reducing waste, and utilizing less hazardous and more sustainable chemicals. nih.govacs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. nih.govjocpr.com A common route to aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyrimidine precursor. For the synthesis of this compound, a plausible reaction is the treatment of 4,5,6-trifluoropyrimidine (B154606) with ammonia.

In this reaction, one fluorine atom on the pyrimidine ring is substituted by an amino group. The displaced fluorine atom combines with a hydrogen from ammonia to form hydrogen fluoride (HF) as a byproduct.

Reaction: C₄HF₃N₂ (4,5,6-trifluoropyrimidine) + NH₃ (ammonia) → C₄H₃F₂N₃ (this compound) + HF (hydrogen fluoride)

The theoretical atom economy for this process can be calculated as follows:

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Parameter | Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| 4,5,6-Trifluoropyrimidine | C₄HF₃N₂ | 134.05 |

| Ammonia | NH₃ | 17.03 |

| Total Mass of Reactants | 151.08 | |

| Products | ||

| Desired Product (this compound) | C₄H₃F₂N₃ | 131.08 |

| Byproduct (Hydrogen Fluoride) | HF | 20.01 |

| Total Mass of Products | 151.09 | |

| Atom Economy | (Mass of Desired Product / Total Mass of Reactants) x 100% | 86.76% |

The choice of solvents and reagents is critical to the environmental footprint of a chemical synthesis. mdpi.com Traditional syntheses of fluoropyrimidine derivatives often employ conventional volatile organic compounds (VOCs) and stoichiometric reagents. beilstein-journals.orggoogle.com

In documented syntheses of analogous compounds, solvents such as acetonitrile, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and alcohols like butanol and methanol (B129727) are frequently used. beilstein-journals.orggoogle.comgoogle.com These solvents are often toxic, flammable, and contribute to air pollution. mdpi.com Green chemistry encourages the replacement of such hazardous solvents with safer, more environmentally benign alternatives. mdpi.com

Greener solvent alternatives for amine synthesis include:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com DESs are often biodegradable, non-volatile, and non-flammable, and can sometimes act as both solvent and catalyst. mdpi.com

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and are considered greener replacements for traditional ethers like THF or chlorinated solvents like DCM. mdpi.com

Table 2: Comparison of Conventional and Green Solvents for Amine Synthesis

| Solvent | Type | Key Hazards / Disadvantages | Potential Green Alternative | Key Advantages of Alternative |

| Acetonitrile | Conventional VOC | Toxic, Volatile, Flammable | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Low toxicity, Low volatility, Often biodegradable mdpi.com |

| Dichloromethane (DCM) | Conventional VOC | Suspected carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, Lower toxicity, Higher boiling point mdpi.com |

| Dimethylformamide (DMF) | Conventional VOC | Reproductive toxin, Volatile | Cyclopentyl Methyl Ether (CPME) | Low peroxide formation, High boiling point, Narrow explosion range mdpi.com |

| Methanol | Conventional VOC | Toxic, Flammable | Water | Non-toxic, Non-flammable, Inexpensive |

Source: Information compiled from references mdpi.commdpi.com.

Regarding reagents, the use of ammonia as the nitrogen source is inherently atom-economical. However, the reactions often require a base to scavenge the acidic byproduct (e.g., HF). beilstein-journals.org Bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) are commonly used, but they are consumed stoichiometrically and end up as waste salts after workup. semanticscholar.orgbeilstein-journals.org A greener approach would involve using catalytic systems or recyclable bases, though specific examples for this synthesis are not prevalent. The development of processes that minimize the use of such auxiliary reagents is a key goal in sustainable chemistry. rsc.orgmdpi.com

Chemical Reactivity and Derivatization Strategies of 5,6 Difluoropyrimidin 4 Amine

Reactivity of the Amino Group (C4-Amine)

The amino group at the C4 position is a key site for derivatization. Its nucleophilicity is somewhat attenuated by the electron-deficient nature of the difluoropyrmidine ring, yet it retains sufficient reactivity to participate in a variety of classical amine-based transformations.

N-Alkylation and Acylation Reactions

The nitrogen atom of the C4-amine can serve as a nucleophile, enabling the formation of new carbon-nitrogen or acyl-nitrogen bonds.

N-Alkylation: The amino group can be alkylated using various alkylating agents, such as alkyl halides, under basic conditions. The reaction typically proceeds via an SN2 mechanism. Due to the potential for overalkylation, reaction conditions must be carefully controlled to selectively obtain mono- or di-alkylated products. nih.govchemrxiv.org The use of milder alkylating agents or employing protecting group strategies can enhance selectivity. researchgate.netnih.gov For instance, reductive amination offers an alternative route where the amine is first condensed with an aldehyde or ketone, and the resulting imine is subsequently reduced.

N-Acylation: The C4-amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. scribd.com This reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. N-acylation is a robust and high-yielding transformation that is fundamental in the synthesis of many biologically active molecules, modifying the electronic properties and steric profile of the parent amine.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amines |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amides |

Condensation and Imine/Enamine Formation from the Amino Group

The C4-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com The reaction is reversible and often requires the removal of water to drive it to completion. researchgate.net The resulting imine functionality provides a new site for further chemical modification, including reduction to secondary amines or participation in cycloaddition reactions.

Formation of Nitrogen-Containing Heterocycles from the Amino Group

The 4-amino group is a critical handle for the construction of fused heterocyclic systems, a common strategy in drug discovery. By reacting with bifunctional electrophiles, the pyrimidine (B1678525) ring can be annulated to form bicyclic structures such as purines or pteridines. derpharmachemica.com For example, reaction sequences involving the C4-amine and an adjacent endocyclic nitrogen can lead to the formation of a new five- or six-membered ring fused to the pyrimidine core. frontiersin.orgnih.govresearchgate.net These reactions often involve an initial condensation or acylation at the amino group, followed by an intramolecular cyclization and dehydration or elimination step. The versatility of this approach allows for the synthesis of a diverse range of complex heterocyclic scaffolds from a single pyrimidine precursor. nih.gov

Reactivity of the Fluorine Atoms (C5 and C6 Positions)

The fluorine atoms at the C5 and C6 positions are significantly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of the pyrimidine ring nitrogens. This makes them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and potential sites for metal-catalyzed cross-coupling.

Subsequent Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the 5,6-difluoropyrimidine ring renders it highly susceptible to attack by a wide range of nucleophiles. This SNAr reaction is a cornerstone of its derivatization. nih.govnih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org

The high electronegativity of fluorine stabilizes the transition state, making it an excellent leaving group in this context. queensu.ca A variety of nucleophiles can be employed to displace one or both fluorine atoms:

N-Nucleophiles: Primary and secondary amines can displace the fluorine atoms to form substituted aminopyrimidines. researchgate.netchemrxiv.org

O-Nucleophiles: Alkoxides and phenoxides react to yield the corresponding ethers.

S-Nucleophiles: Thiolates can be used to introduce thioether functionalities.

Regioselectivity can often be controlled by manipulating reaction conditions such as temperature, solvent, and the nature of the nucleophile. chemrxiv.org

| Nucleophile Type | Example | Product Functional Group |

| Nitrogen | Ammonia (B1221849), Alkylamines, Arylamines | Amino |

| Oxygen | Alkoxides, Phenoxides | Ether |

| Sulfur | Thiolates | Thioether |

Cross-Coupling Reactions Involving C-F Bond Activation

While the C-F bond is the strongest single bond to carbon, its activation and subsequent participation in cross-coupling reactions have become increasingly feasible with modern catalytic systems. For electron-deficient heteroaromatic systems like 5,6-difluoropyrimidin-4-amine, palladium- or nickel-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the fluoropyrimidine with boronic acids or their esters. mdpi.comnih.gov While C-Cl and C-Br bonds are more commonly used, conditions have been developed to activate the more challenging C-F bond, particularly on electron-poor rings. chemrxiv.orgmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling the fluoropyrimidine with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org It serves as a powerful alternative to traditional SNAr for constructing C-N linkages, often offering broader substrate scope and milder conditions. rsc.orgchemrxiv.org

These cross-coupling strategies provide a powerful platform for introducing aryl, heteroaryl, or alkyl groups at the C5 and/or C6 positions, significantly expanding the structural diversity of accessible derivatives.

Functionalization of the Pyrimidine Ring System

The modification of the pyrimidine core is crucial for tuning the molecule's properties. This can be achieved through several synthetic pathways, including electrophilic aromatic substitution and, under certain conditions, reactions that may lead to ring-opening or rearrangement.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. In the case of this compound, the pyrimidine ring is generally considered electron-deficient due to the electronegativity of the two nitrogen atoms and the two fluorine atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles.

The amino group at the 4-position, being an activating group, directs incoming electrophiles to the ortho and para positions. However, in the this compound system, the only available position for substitution is the C2 position. The fluorine atoms at C5 and C6 further deactivate the ring through their strong inductive electron-withdrawing effects.

Despite this deactivation, under forcing conditions or with highly reactive electrophiles, substitution at the C2 position may be possible. The general mechanism for such a reaction would involve the attack of an electrophile (E+) on the C2 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation would restore the aromaticity of the pyrimidine ring.

| Reaction Type | Electrophile (E+) | Potential Product | Anticipated Reaction Conditions |

| Nitration | NO2+ | 2-Nitro-5,6-difluoropyrimidin-4-amine | Concentrated H2SO4/HNO3, elevated temperatures |

| Halogenation | Br+, Cl+ | 2-Bromo/Chloro-5,6-difluoropyrimidin-4-amine | Br2/Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3) |

| Sulfonation | SO3 | 4-Amino-5,6-difluoropyrimidine-2-sulfonic acid | Fuming H2SO4 |

| Friedel-Crafts Alkylation/Acylation | R+, RCO+ | 2-Alkyl/Acyl-5,6-difluoropyrimidin-4-amine | Generally not feasible due to severe deactivation of the ring and potential for N-alkylation/acylation. |

While less common than substitution reactions, pyrimidine rings can undergo ring-opening or rearrangement under specific conditions, often involving strong nucleophiles or harsh reaction environments. For this compound, the presence of the fluorine atoms could potentially influence such pathways.

Nucleophilic attack at the carbon atoms bearing the fluorine atoms (C5 or C6) could, in principle, initiate a cascade of reactions leading to ring cleavage. However, the stability of the aromatic pyrimidine system makes such reactions energetically unfavorable under normal conditions.

Rearrangement reactions of the pyrimidine ring itself are rare. More commonly, rearrangements may occur in substituents attached to the ring. For instance, under certain conditions, the amino group or its derivatives might undergo rearrangements, though specific examples involving this compound have not been extensively documented in readily available literature.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the transformations of this compound are limited in publicly accessible research. However, understanding the mechanisms of related fluorinated pyrimidines can provide valuable insights.

For electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex. The stability of this intermediate is crucial. For substitution at the C2 position of this compound, the positive charge in the resonance structures of the sigma complex would be located on the nitrogen atoms and the C4 carbon. The electron-donating amino group at C4 would help to stabilize this intermediate. Conversely, the electron-withdrawing fluorine atoms at C5 and C6 would destabilize it, thus increasing the activation energy for the reaction.

Computational studies, such as those employing Density Functional Theory (DFT), could provide theoretical insights into the reaction barriers and the stability of intermediates for various potential transformations of this compound. Such studies would be invaluable in predicting the feasibility of different derivatization strategies and in understanding the underlying electronic effects that govern its reactivity.

Advanced Characterization and Theoretical Modeling of 5,6 Difluoropyrimidin 4 Amine

Application of Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution NMR Spectroscopy (e.g., ¹⁹F NMR for regioselectivity and product ratios)

No specific high-resolution NMR data, including ¹⁹F NMR spectra for 5,6-Difluoropyrimidin-4-amine, were found in the available literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data confirming the molecular formula of this compound is not available in the reviewed sources.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis and Molecular Orbitals

No dedicated studies on the electronic structure or molecular orbitals of this compound were identified.

Prediction of Reactivity and Reaction Pathways

There are no available theoretical studies predicting the reactivity and reaction pathways specifically for this compound.

5,6 Difluoropyrimidin 4 Amine As a Versatile Chemical Building Block

Application in Advanced Materials Science

The application of 5,6-Difluoropyrimidin-4-amine in advanced materials science is another area where specific research findings are scarce. Fluorinated compounds are of significant interest in materials science for their unique electronic and optical properties. However, the role of this particular difluorinated pyrimidine (B1678525) amine as a building block for advanced materials is not well-documented.

Synthesis of Functional Polymers and Organic Electronics Precursors

No specific studies were identified that describe the use of this compound in the synthesis of functional polymers or as a precursor for organic electronics. The synthesis of functional polymers often involves versatile building blocks that can be incorporated into polymer chains to impart specific properties, but the utilization of this compound for this purpose has not been reported.

Development of Fluoro-Containing Dye Chromophores

While the development of fluoro-containing dyes is an active area of research due to the ability of fluorine to modulate the photophysical properties of chromophores, there is no specific mention of this compound being used as a key intermediate in the synthesis of such dyes in the reviewed literature.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The development of efficient and novel synthetic routes to 5,6-Difluoropyrimidin-4-amine and its derivatives is a key area of ongoing research. Traditional methods for the synthesis of fluorinated pyrimidines can be hazardous and limited in scope. nih.gov Modern approaches focus on milder conditions and the use of innovative building blocks.

One promising strategy involves the cyclocondensation of amidine hydrochlorides with fluorinated precursors like potassium 2-cyano-2-fluoroethenolate, which allows for the synthesis of 4-amino-5-fluoropyrimidines under mild conditions. mdpi.com Multicomponent reactions (MCRs) also present an efficient pathway to complex fluorinated heterocycles, offering advantages in terms of atom economy and procedural simplicity. rsc.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of fluoroalkyl pyrimidines. researchgate.net These advanced methodologies are crucial for accessing a diverse range of substituted this compound analogs for further investigation.

Table 1: Novel Synthetic Methodologies for Fluorinated Pyrimidines

| Methodology | Description | Advantages |

|---|---|---|

| Cyclocondensation | Reaction of amidines with fluorinated building blocks. mdpi.com | Mild reaction conditions, good yields. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. rsc.org | High atom economy, operational simplicity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Rapid synthesis, improved yields. |

Development of Stereoselective Syntheses for Chiral Derivatives

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity and material properties. mdpi.com Consequently, the development of stereoselective methods for the synthesis of chiral derivatives of this compound is a significant research frontier. Asymmetric synthesis techniques are vital for producing pure enantiomers, which can lead to drugs with increased potency and fewer side effects. mdpi.com

Current research in organo-fluorine chemistry has led to elegant methods for creating fluorinated stereogenic centers. For instance, the highly regio- and stereoselective fluorination of chiral enamides can produce α-fluoro-imides. rsc.org Asymmetric allylic alkylation of fluorine-containing nucleophiles is another effective strategy for synthesizing chiral molecules with multiple stereocenters. mdpi.com

The application of chiral derivatization agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is a well-established method for the separation and analysis of chiral amines, which could be adapted for the chiral derivatives of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, efficiency, and scalability. These technologies are particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives, has been successfully demonstrated using flow reactors. For example, a flow microwave device has been utilized for the synthesis of 5-amino-4-cyanopyrazoles, which are structurally related to this compound.

Automated synthesis platforms can further accelerate the discovery and optimization of novel derivatives by enabling high-throughput screening of reaction conditions and building blocks. The integration of this compound synthesis into these advanced platforms will be crucial for its future development and application.

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of fluorinated pyrimidines suggest their potential for use in supramolecular chemistry and materials science. The fluorine atoms can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular architectures.

In materials science, pyrimidine derivatives are recognized for their electron-deficient nature, making them suitable as building blocks for organic semiconductors and electron-transporting materials in organic light-emitting devices (OLEDs). The introduction of fluorine atoms can further enhance these properties by lowering the HOMO and LUMO energy levels, leading to improved electron injection and greater resistance to oxidative degradation.

While direct applications of this compound in these fields are still emerging, the known properties of related fluorinated and pyrimidine-based materials provide a strong rationale for future research. For instance, the ability of fluorinated pyrimidines to interact with metal ions could be exploited in the design of novel sensors or catalysts.

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the biological activity of novel compounds and guide the design of next-generation derivatives of this compound.

Several studies have demonstrated the successful application of computational methods in the design of pyrimidine-based inhibitors for various biological targets, including VEGFR-2, EGFR, and lipoxygenase. These studies often involve docking the designed molecules into the active site of the target protein to predict their binding affinity and mode of interaction.

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The continued development of more accurate and efficient computational models will undoubtedly play a pivotal role in unlocking the full therapeutic and technological potential of this compound derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium 2-cyano-2-fluoroethenolate |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Difluoropyrimidin-4-amine?

- Methodological Answer: A key approach involves nucleophilic substitution of polyhalogenated pyrimidine precursors. For example, 5-chloro-2,4,6-trifluoropyrimidine reacts with amines (e.g., benzylamine) in acetonitrile at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base. Reaction progress is monitored via ¹⁹F NMR to confirm regioselectivity and conversion . Purification often employs recrystallization (e.g., n-hexane) or column chromatography to isolate regioisomers.

Q. How is this compound characterized spectroscopically?

- Methodological Answer: Characterization relies on multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) and IR spectroscopy. For derivatives, ¹⁹F NMR signals at -45.8 ppm and -67.9 ppm correspond to fluorine atoms at positions 6 and 2, respectively . X-ray crystallography can resolve intramolecular interactions, such as N–H⋯N hydrogen bonds, which stabilize the pyrimidine core .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during derivative synthesis?

- Methodological Answer: Regioisomer formation (e.g., 5:1 ratio of 4- vs. 2-substituted products) is common. Separation techniques like recrystallization (e.g., n-hexane) or preparative HPLC are critical . Computational tools (e.g., DFT calculations) predict reactive sites, guiding solvent and temperature optimization to favor desired pathways.

Q. What strategies improve yield in multi-step syntheses of fluorinated pyrimidines?

- Methodological Answer: Optimize reaction conditions (e.g., DMF as solvent, 60°C heating) and employ catalysts (e.g., LiHMDS) for efficient fluorination . Purification via gradient column chromatography (e.g., MeOH/CH₂Cl₂) enhances purity . Scalable methods, such as continuous flow reactors, reduce side-product formation in industrial settings .

Q. How are biological activities of this compound derivatives evaluated?

- Methodological Answer: Derivatives are screened in in vitro assays (e.g., receptor binding, enzyme inhibition) followed by in vivo models. For example, dipyrimidine amines act as chemokine receptor antagonists, with activity validated via HRMS, NMR, and competitive binding assays . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing fluorine) with potency.

Data Analysis and Contradiction Resolution

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Apply meta-analytical frameworks (e.g., Cochrane systematic reviews) to assess heterogeneity across studies . Quantify variability using the I² statistic, where values >50% indicate significant inconsistency . Orthogonal assays (e.g., enzymatic vs. cell-based) validate findings, while molecular docking studies rationalize divergent results by probing binding modes.

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated pyrimidines?

- Methodological Answer: Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services . Stability tests (e.g., DSC for decomposition temperatures) inform storage conditions (e.g., inert atmosphere, -20°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.